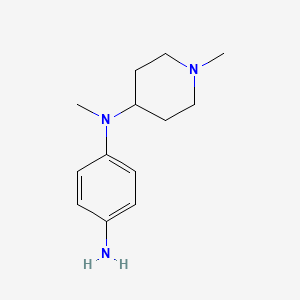

N-methyl-N-(1-methylpiperidin-4-yl)benzene-1,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-N-(1-methylpiperidin-4-yl)benzene-1,4-diamine” is a chemical compound with the molecular formula C12H19N3 . It has a molecular weight of 205.3022 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with two amine groups and a methylpiperidinyl group . The InChI code for this compound is 1S/C12H19N3/c1-15-8-6-10(7-9-15)14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9,13H2,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 205.3022 . More specific properties like melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications

Spectroscopic and Structural Characterization

One study describes the synthesis and detailed spectroscopic, thermal, and structural elucidation of novel anyles of 4-benzoylpyridine derivatives, showcasing the compound's relevance in understanding molecular interactions and properties (Kolev et al., 2009). These findings highlight the compound's potential in material science and spectroscopy.

Catalysis in Organic Reactions

Diamines, including those structurally related to "N-methyl-N-(1-methylpiperidin-4-yl)benzene-1,4-diamine," have been found to serve as highly effective organocatalysts in carbon–carbon bond formation reactions. This application is crucial for the development of new synthetic routes in organic chemistry, offering efficient and environmentally friendly alternatives (Climent et al., 2007).

Vibrational and Conformational Analysis

The molecule N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine (NBPMB) was synthesized and characterized, including a meticulous conformational analysis. This work underscores the importance of these compounds in studying molecular vibrations, conformations, and their implications for material properties (Subashchandrabose et al., 2013).

Fluorescent Receptor Development

Another study highlighted the design of a chemosensor molecule based on the benzene-1,2-diamine structure for dual Ni2+ and Cu2+ recognition. This application demonstrates the compound's potential in developing sensitive and selective sensors for environmental and analytical chemistry (Pawar et al., 2015).

Corrosion Inhibition

Research has also explored the use of novel aromatic diamine compounds as corrosion inhibitors, offering insights into their mechanism of action and potential application in protecting metals against corrosion. This aspect is particularly relevant for materials engineering and industrial applications (Shin et al., 2004).

Advanced Material Synthesis

In the realm of polymer science, diamines are utilized in the synthesis of soluble and thermally stable polyimides, illustrating their critical role in creating high-performance materials with applications ranging from aerospace to electronics (Ghaemy & Alizadeh, 2009).

Properties

IUPAC Name |

4-N-methyl-4-N-(1-methylpiperidin-4-yl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15-9-7-13(8-10-15)16(2)12-5-3-11(14)4-6-12/h3-6,13H,7-10,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNDYFMUVKHEHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2847330.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide hydrochloride](/img/structure/B2847339.png)

![{[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}methyl acetate](/img/structure/B2847345.png)

![N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2847346.png)

![1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2847348.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2847350.png)